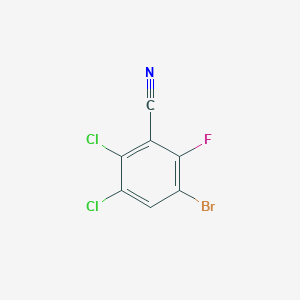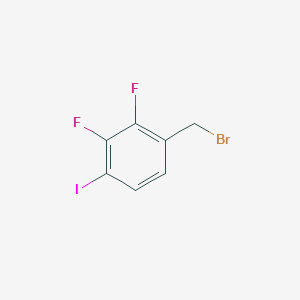
2,3-Difluoro-4-iodobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-iodobenzyl bromide is an organic compound with the molecular formula C7H4BrF2I. It is a derivative of benzyl bromide, where the benzene ring is substituted with fluorine and iodine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4-iodobenzyl bromide can be synthesized through a multi-step process. One common method involves the bromination of 2,3-difluoro-4-iodotoluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-4-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-iodobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce fluorine and iodine atoms into drug candidates, potentially enhancing their biological activity and metabolic stability.
Material Science: It can be used in the synthesis of fluorinated materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4-iodobenzyl bromide in chemical reactions involves the reactivity of the bromine and iodine atoms. The bromine atom is susceptible to nucleophilic attack, leading to substitution reactions. The iodine atom can participate in oxidative addition with palladium catalysts, facilitating cross-coupling reactions . These reactions proceed through well-established pathways involving the formation of reactive intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzyl bromide: Similar structure but lacks fluorine atoms.
4-Iodobenzyl bromide: Similar structure but lacks fluorine atoms and has the iodine atom in a different position.
3-Iodobenzyl bromide: Another isomer with the iodine atom in the meta position.
Uniqueness
2,3-Difluoro-4-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both halogens are required.
Propiedades
Fórmula molecular |
C7H4BrF2I |
|---|---|
Peso molecular |
332.91 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C7H4BrF2I/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2 |
Clave InChI |
AQUJXZZRKFABFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CBr)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
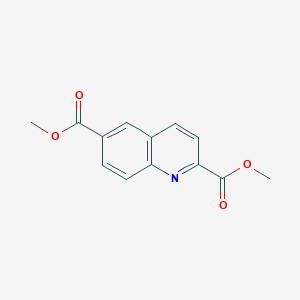
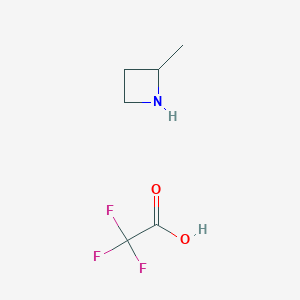
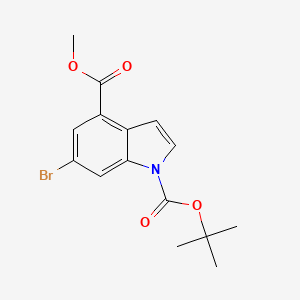

![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
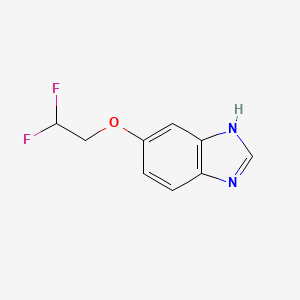
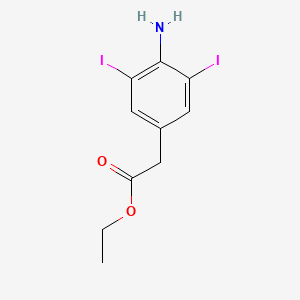

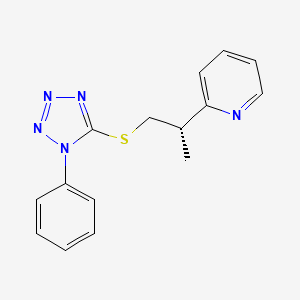
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
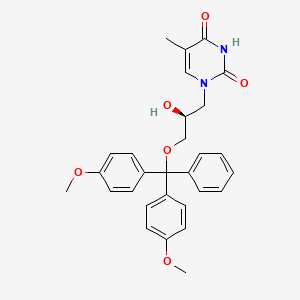
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
